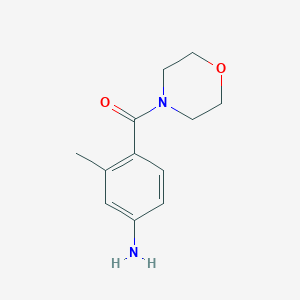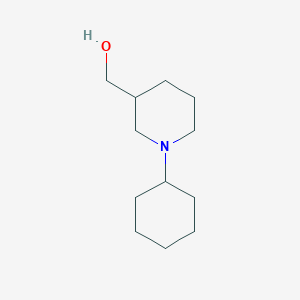
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amin
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine” are not available, there are general methods for synthesizing similar compounds. For instance, a series of new 1-(thiazol-2-yl)pyrrolidin-2-one derivatives were synthesized and evaluated for anticonvulsant activity .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazol-Derivate, einschließlich 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amin, haben nachweislich antimikrobielle Eigenschaften . Sie wurden bei der Entwicklung verschiedener Medikamente eingesetzt, darunter Sulfathiazol, ein antimikrobielles Medikament .
Antiretrovirale Aktivität
Thiazol-Derivate wurden auch bei der Entwicklung von antiretroviralen Medikamenten verwendet. Beispielsweise enthält Ritonavir, ein Medikament zur Behandlung von HIV/AIDS, einen Thiazol-Rest .
Antifungale Aktivität
Thiazol-Derivate haben nachweislich antifungale Eigenschaften. Beispielsweise ist Abafungin ein antifungales Medikament, das einen Thiazol-Rest enthält . Darüber hinaus wurde eine Reihe von 5-(2-substituierten–1,3-Thiazol-5-yl)-2-alkoxybenzamiden und 5-(2-N-(substituierten Aryl)-1,3-Thiazol-5-yl)-2-alkoxybenzamiden synthetisiert und auf ihre antifungale Aktivität hin untersucht .
Antitumoraktivität
Thiazol-Derivate wurden bei der Entwicklung von Antitumormedikamenten verwendet. Tiazofurin, ein Antitumormedikament, enthält einen Thiazol-Rest . Darüber hinaus hat die Modifizierung von Thiazol-basierten Verbindungen an verschiedenen Positionen gezeigt, dass neue Moleküle mit potenten Antitumoraktivitäten erzeugt werden .
Anti-Alzheimer-Aktivität
Thiazol-Derivate haben sich in der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen . Die Entwicklung von Medikamenten für diese Anwendung ist ein aktives Forschungsgebiet.
Antihypertensive Aktivität
Thiazol-Derivate wurden bei der Entwicklung von Antihypertensiva eingesetzt . Diese Medikamente helfen bei der Behandlung von Bluthochdruck.
Antioxidative Aktivität
Thiazol-Derivate haben nachweislich antioxidative Eigenschaften . Sie helfen dabei, schädliche freie Radikale im Körper zu neutralisieren.
Anti-inflammatorische Aktivität
Thiazol-Derivate wurden bei der Entwicklung von entzündungshemmenden Medikamenten verwendet . Beispielsweise enthält Meloxicam, ein entzündungshemmendes Medikament, einen Thiazol-Rest . Darüber hinaus haben bestimmte Indol-Derivate, die einen Thiazol-Rest enthalten, entzündungshemmende und schmerzlindernde Wirkungen gezeigt .
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known for its ability to explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . The thiazole ring, on the other hand, is involved in various biological activities, including antimicrobial and anti-inflammatory actions . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.
Cellular Effects
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enantioselective proteins can lead to different biological profiles, affecting cell signaling and metabolic pathways . Additionally, the thiazole ring’s biological activities, such as anti-inflammatory effects, further contribute to its cellular impact .
Molecular Mechanism
The molecular mechanism of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine involves several binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, influencing enzyme inhibition or activation . The thiazole ring’s aromaticity and ability to undergo electrophilic and nucleophilic substitutions play a crucial role in its biological activity . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s stereogenicity can lead to different biological profiles over time . Additionally, the thiazole ring’s stability and degradation patterns contribute to its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects. The pyrrolidine ring’s ability to modulate pharmacokinetic profiles is crucial in determining the compound’s dosage effects .
Metabolic Pathways
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidine ring’s stereochemistry plays a significant role in its metabolic interactions . Additionally, the thiazole ring’s involvement in biological activities further affects its metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, affecting its localization and accumulation . The thiazole ring’s biological activities also play a role in its transport and distribution patterns .
Subcellular Localization
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. The pyrrolidine ring’s stereochemistry influences its subcellular localization . Additionally, the thiazole ring’s biological activities contribute to its localization within cells .
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-1-3-10(5-6)7-9-2-4-11-7/h2,4,6H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHQMNRPYHKUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)



![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)

![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464884.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1464885.png)
![{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464886.png)
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464888.png)
![[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464891.png)
![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)

![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464897.png)